N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation lead to a decrease in blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Biochemical Analysis
Biochemical Properties
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits a high degree of potency and selectivity for factor Xa . It binds to factor Xa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for factor Xa over other human coagulation proteases .
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function is due to its ability to inhibit free as well as prothrombinase- and clot-bound factor Xa activity in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct inhibition of activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to improve pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Metabolic Pathways
This compound is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot . It interacts with factor Xa, a key enzyme in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve multiple pathways. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a benzodioxine moiety, and a piperidine derivative. The molecular formula is C19H22N2O3S, with a molecular weight of 358.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
This compound | A549 (Lung Cancer) | TBD | TBD |
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting specific enzymes involved in cancer progression. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for tumor growth. This inhibition can lead to reduced tumor viability and enhanced efficacy of chemotherapeutic agents.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on target enzymes.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors involved in cell signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to arrest the cell cycle at various phases, particularly G0/G1.
Study 1: Antitumor Efficacy in Preclinical Models
In a preclinical study involving murine models, this compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to control groups (p < 0.05). The study concluded that the compound exhibits potent antitumor activity through mechanisms involving apoptosis and cell cycle modulation.
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like cisplatin. The combination therapy demonstrated enhanced efficacy in vitro and in vivo, suggesting that this compound could serve as an effective adjunct in cancer treatment protocols.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHZOAJYOXPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.